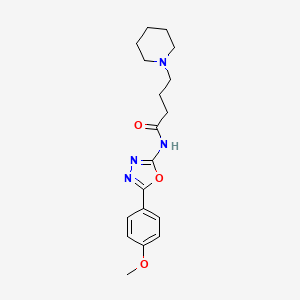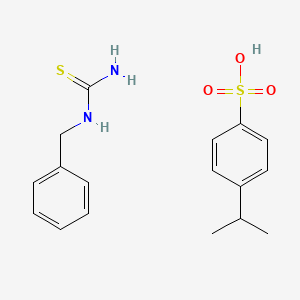![molecular formula C18H14N4O4S B14376013 4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid CAS No. 88247-55-6](/img/structure/B14376013.png)
4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid is an organic compound that features a diazenyl group (N=N) linking two aromatic rings, one of which is substituted with a benzoic acid moiety and the other with a pyridin-2-ylsulfamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid typically involves the following steps:
Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid at low temperatures to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a benzoic acid derivative in the presence of a base such as sodium acetate to form the azo compound.
Sulfamoylation: The resulting azo compound is then reacted with a pyridin-2-ylsulfamoyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.
Reduction: The azo group (N=N) can be reduced to form the corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium dithionite (Na2S2O4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its azo linkage, which imparts vivid colors.
Mecanismo De Acción
The mechanism of action of 4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.
DNA Intercalation: The aromatic rings may intercalate into DNA, disrupting its structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]phenol
- 4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]aniline
- 4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]naphthalene
Uniqueness
4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid is unique due to its combination of a benzoic acid moiety and a pyridin-2-ylsulfamoyl group, which imparts distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Número CAS |
88247-55-6 |
|---|---|
Fórmula molecular |
C18H14N4O4S |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
4-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C18H14N4O4S/c23-18(24)13-4-6-14(7-5-13)20-21-15-8-10-16(11-9-15)27(25,26)22-17-3-1-2-12-19-17/h1-12H,(H,19,22)(H,23,24) |
Clave InChI |
IHSOAMVEAGUOTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14375933.png)

![2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate](/img/structure/B14375939.png)
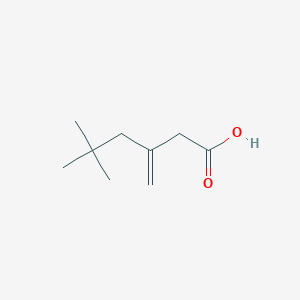
![Benzonitrile, 4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)carbonyl]-](/img/structure/B14375950.png)
![3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14375957.png)
![5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14375973.png)

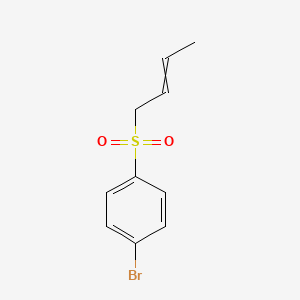
![4-Chloro-5-({[(4-methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14375992.png)
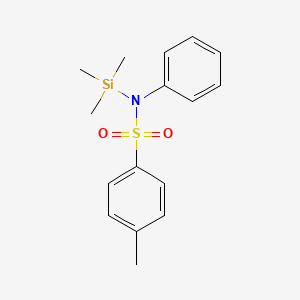
![Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]-](/img/structure/B14376003.png)
